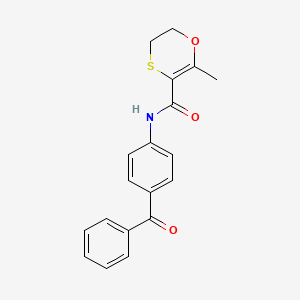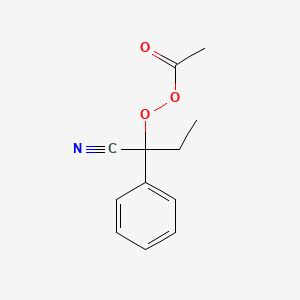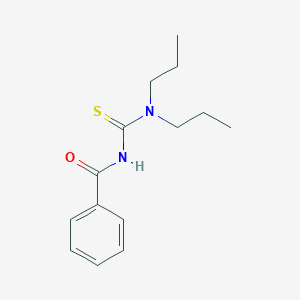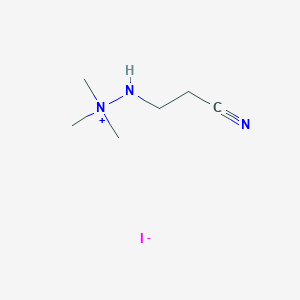
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine to form N-(4-benzoylphenyl)methacrylamide . This intermediate can then undergo further reactions to introduce the oxathiine ring and the carboxamide group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as dispersion polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the benzoylphenyl ring .
Wissenschaftliche Forschungsanwendungen
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in lipid-lowering applications, the compound may inhibit key enzymes involved in lipid metabolism, leading to reduced lipid levels in the bloodstream . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: This compound has similar lipid-lowering properties but differs in its core structure, which includes an indole ring instead of an oxathiine ring.
N-(4-Benzoylphenyl)-2-Chloroacetamide: Known for its antibacterial activity, this compound shares the benzoylphenyl group but has a different functional group attached to the benzoyl ring.
Uniqueness
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide stands out due to its unique combination of a benzoylphenyl group, a dihydro-oxathiine ring, and a carboxamide group
Eigenschaften
CAS-Nummer |
60462-43-3 |
|---|---|
Molekularformel |
C19H17NO3S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-(4-benzoylphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C19H17NO3S/c1-13-18(24-12-11-23-13)19(22)20-16-9-7-15(8-10-16)17(21)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,22) |
InChI-Schlüssel |
METBOUOZCIXWPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SCCO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)



![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)



![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)

